2-(4-Chloro-3-methylphenyl)benzoic acid
Description
2-(4-Chloro-3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorinated and methylated biphenyl structure. Its molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 262.69 g/mol. The compound consists of a benzoic acid backbone substituted at the 2-position with a 4-chloro-3-methylphenyl group. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity due to the chloro and methyl substituents, which influence solubility and biological interactions .
Potential applications include pharmaceutical intermediates or bioactive agents, given the prevalence of benzoic acid derivatives in drug design .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETAJVOKFAKLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683302 | |
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-11-8 | |
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chloro-3-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. The synthesis involves the following steps:
Nitration: 4-chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group, yielding 4-chloro-3-aminobenzoic acid.
Acylation: The amino group is acylated with 3-chloro-2-methylbenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
2-(4-Chloro-3-methylphenyl)benzoic acid exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it has been shown to inhibit other enzymes and pathways involved in cellular proliferation and survival, contributing to its anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
Structural Insights :
- Chlorine Position : Chlorine at the para position (as in the target compound) enhances electronic effects compared to ortho-substituted analogs (e.g., tolfenamic acid).
- Methyl Group : The 3-methyl group in the target compound increases steric hindrance and lipophilicity compared to unmethylated analogs like 2-(4-chlorobenzoyl)benzoic acid .
- Functional Groups: The absence of a ketone (vs. 2-(4-chlorobenzoyl)benzoic acid) or ether linkage (vs.
Physicochemical Properties
Comparative solubility and melting points:
Key Trends :
- Lipophilicity : Methyl and chloro substituents increase logP values, reducing water solubility.
- Polar Groups : Methoxy or ketone groups (e.g., 2-(4-chloro-2-methoxyphenyl)benzoic acid) enhance solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
